molecular formula C24H26N2O5S B11360326 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11360326
M. Wt: 454.5 g/mol
InChI Key: ZELTZZNGCVTGJI-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide” is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, an ethoxyphenyl group, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide” typically involves multiple steps, including the formation of the oxazole ring, the introduction of the ethoxyphenyl group, and the attachment of the dioxidotetrahydrothiophene and methylbenzyl groups. Common reagents used in these reactions include ethyl bromoacetate, sodium hydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-3-30-21-10-8-19(9-11-21)23-14-22(25-31-23)24(27)26(20-12-13-32(28,29)16-20)15-18-6-4-17(2)5-7-18/h4-11,14,20H,3,12-13,15-16H2,1-2H3

InChI Key

ZELTZZNGCVTGJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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